N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Description
Chemical Structure and Synthesis
N'-[4-(Benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a hydrazone derivative featuring a benzyloxy-substituted benzylidene moiety and a 1-ethyl-benzimidazole-thioacetohydrazide group. The compound is synthesized via a multi-step process common to hydrazones:
Formation of the benzimidazole core: Reaction of 1-ethyl-1H-benzimidazole-2-thiol with a halogenated acetohydrazide precursor (e.g., ethyl chloroacetate) to introduce the thioether linkage.
Hydrazide formation: Hydrazinolysis of the ester intermediate to yield 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide.
Condensation: Reaction with 4-(benzyloxy)benzaldehyde under reflux in ethanol to form the final hydrazone .
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-2-29-23-11-7-6-10-22(23)27-25(29)32-18-24(30)28-26-16-19-12-14-21(15-13-19)31-17-20-8-4-3-5-9-20/h3-16H,2,17-18H2,1H3,(H,28,30)/b26-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMMACJDOHITCF-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features
- The 1-ethyl substitution on the benzimidazole ring may reduce metabolic degradation compared to unsubstituted analogs.
- The thioacetohydrazide bridge facilitates interactions with biological targets like kinases or COX enzymes, as seen in structurally related hydrazones .
Structural Analogues
The compound belongs to a broader class of benzimidazole-thioacetohydrazide derivatives. Key structural variations among analogs include:
Structural Insights :
- Benzimidazole vs.
- Substituent Effects : The 1-ethyl group on benzimidazole (target compound) may confer metabolic stability compared to bulkier groups like 4-chlorobenzyl () or benzyl ().
Pharmacological Activity Comparison
Anticancer Activity
- The target compound’s benzimidazole-thioacetohydrazide core aligns with hydrazones known to inhibit Akt and PI3K pathways. For example: N′-Benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide inhibits Akt with IC50 = 0.50 µg/mL . The target compound’s benzyloxy group may enhance cellular uptake compared to polar substituents (e.g., hydroxy in ), though this requires experimental validation.
Anti-Inflammatory Activity
- Hydrazones with tetrazole-thio groups (e.g., 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N′-(4-piperidin-1-ylbenzylidene)acetohydrazide) show selective COX-1 inhibition . The target compound’s benzimidazole-thio group may similarly target COX isoforms, but with distinct potency.
Cytotoxicity Profiles
- Triazole-thio derivatives (e.g., compound 10 in ) inhibit cancer cell migration at IC50 = 1.2–3.8 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cells.
Melting Points and Solubility
- Melting points for benzimidazole-thioacetohydrazides range from 155–210°C (e.g., 209–210°C for morpholine-substituted analogs ). The target compound’s bulkier benzyloxy group may lower melting points slightly (~180–190°C).
- Solubility in ethanol is generally poor due to high hydrophobicity, necessitating DMSO or DMF for biological assays .
Key Research Findings and Gaps
- Superior Akt Inhibition : Benzimidazole-thioacetohydrazides (e.g., ) show stronger Akt pathway modulation than benzoxazole analogs (), likely due to enhanced π-π stacking with kinase domains.
- Metabolic Stability : The 1-ethyl group on the target compound may reduce CYP450-mediated oxidation compared to 1-benzyl or 1-(4-chlorobenzyl) analogs .
- Unaddressed Questions: Limited data exist on the target compound’s in vivo efficacy and selectivity against non-cancerous cells (e.g., NIH3T3 in ).
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